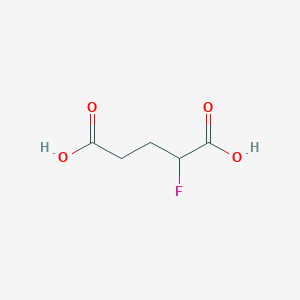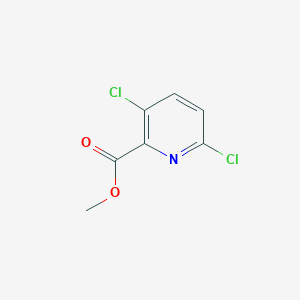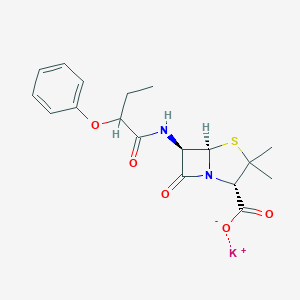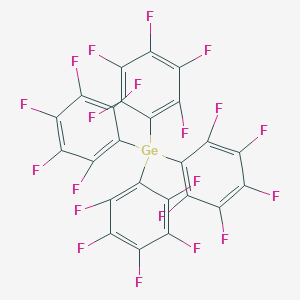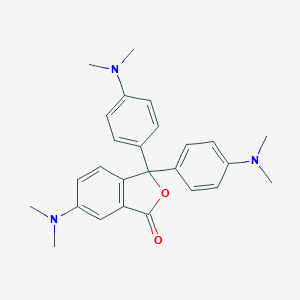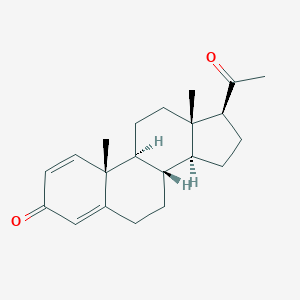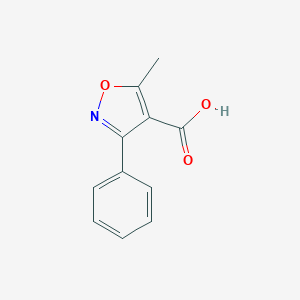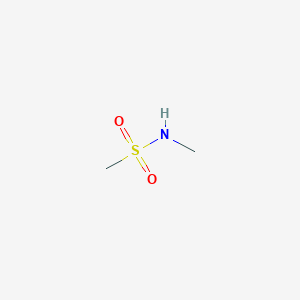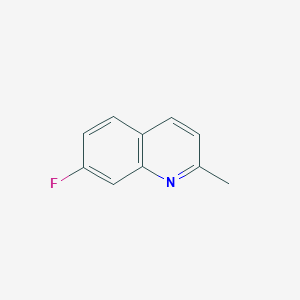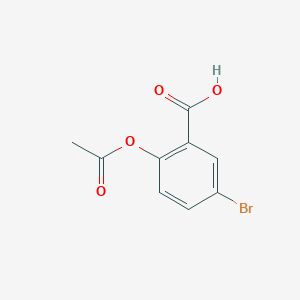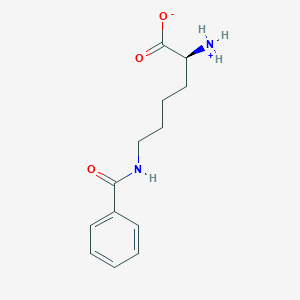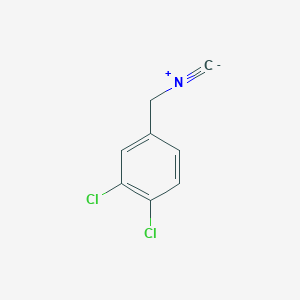
Arsenic pentasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic pentasulfide is an inorganic compound composed of arsenic and sulfur, with the chemical formula As₂S₅. It appears as vivid, dark orange, opaque crystals and is known for its limited solubility in water. This compound has been primarily used as a pigment and a chemical intermediate, although its applications are mostly confined to academic research .
Mechanism of Action
Target of Action
Arsenic pentasulfide primarily targets the NF-kappa-B DNA-binding activity . This compound inhibits NF-kappa-B-mediated transcription from the IL6 promoter and displaces RELA/p65 and associated coregulators from the promoter .
Mode of Action
The interaction of this compound with its targets results in a decrease in NF-kappa-B DNA-binding activity . This leads to the inhibition of NF-kappa-B-mediated transcription from the IL6 promoter . Furthermore, it displaces RELA/p65 and associated coregulators from the promoter .
Biochemical Pathways
This compound affects various biochemical pathways. It is known to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . .
Pharmacokinetics
Arsenic compounds are generally known to be toxic and can have significant impacts on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NF-kappa-B-mediated transcription from the IL6 promoter . This results in changes in gene expression and can potentially impact various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Arsenic is a ubiquitous toxic metalloid, the concentration of which is beyond WHO safe drinking water standards in many areas of the world, owing to many natural and anthropogenic activities . The presence of arsenic in different environments is attributed to anthropogenic, biogenic, and geogenic activities, and it exhibits different toxicity levels depending on its oxidative state and presence in the environment .
Biochemical Analysis
Biochemical Properties
Arsenic pentasulfide participates in various biochemical reactions. It hydrolyzes in boiling water, producing arsenous acid and sulfur . In alkali metal sulfide solutions, this compound forms a thioarsenate anion, [AsS4]3−, which contains As(V) centers .
Cellular Effects
This compound has been found to have significant effects on cells. It has been reported to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been reported to displace RELA/p65 and associated coregulators from the promoter .
Temporal Effects in Laboratory Settings
Over time, this compound oxidizes in air at elevated temperatures, producing arsenic oxides . The products and yields of this process can vary .
Dosage Effects in Animal Models
For instance, arsenic exposure has been associated with neurological effects within a few hours after exposure but most commonly seen after 2–8 weeks of arsenic induction .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to affect the TGF-β/SMAD3 signaling pathway leading to cell cycle alterations and the NF-κB/TNF-α, MAPK, and Ca2+ signaling pathways underlying the pathogenesis of arsenic-induced diabetes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. It has been reported that a significant amount of arsenic is accumulated in the cell wall compared to other organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenic pentasulfide can be synthesized through several methods:
Precipitation Method: This involves the precipitation of this compound from an acidic solution of soluble arsenic (V) salts by treating it with hydrogen sulfide.
Heating Method: Another method involves heating a mixture of arsenic and sulfur, followed by extracting the fused mass with an ammonia solution.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the above-mentioned synthetic routes are typically scaled up for industrial applications.
Chemical Reactions Analysis
Arsenic pentasulfide undergoes various chemical reactions, including:
- In boiling water, this compound hydrolyzes to form arsenous acid and sulfur:
Hydrolysis: As2S5+6H2O→2H3AsO3+2S+3H2S
Formation of Thioarsenate Anion: In solutions containing alkali metal sulfides, this compound forms a thioarsenate anion, which contains arsenic (V) centers.
Scientific Research Applications
Arsenic pentasulfide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology and Medicine:
Comparison with Similar Compounds
Arsenic pentasulfide can be compared with other similar compounds, such as:
Arsenic Trisulfide (As₂S₃): This compound has a different stoichiometry and distinct properties compared to this compound.
Phosphorus Pentasulfide (P₄S₁₀): This compound features tetrahedral phosphorus (V) centers and shares some structural similarities with this compound.
Arsenic Pentoxide (As₂O₅): This is an oxide of arsenic and differs significantly in its chemical behavior and applications.
This compound’s unique combination of arsenic and sulfur atoms, along with its specific reactivity and applications, distinguishes it from these related compounds.
Properties
CAS No. |
1303-34-0 |
|---|---|
Molecular Formula |
As2S5 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
arsenic(5+);pentasulfide |
InChI |
InChI=1S/2As.5S/q2*+5;5*-2 |
InChI Key |
CSCPEKJMSRKUTJ-UHFFFAOYSA-N |
SMILES |
S=[As](=S)S[As](=S)=S |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[As+5].[As+5] |
Synonyms |
alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



